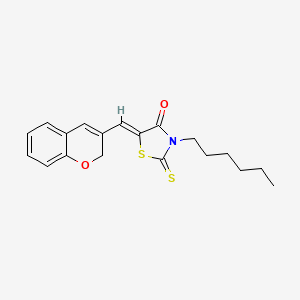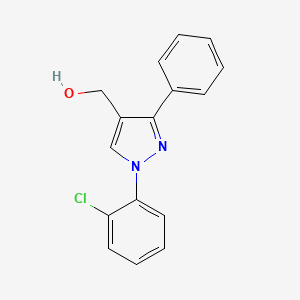![molecular formula C16H12ClFN4OS B12023702 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023702.png)
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(2-chloro-6-fluorophenyl)méthylidène]amino}-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol est un composé organique complexe qui appartient à la classe des dérivés triazoliques. Ce composé est caractérisé par sa structure unique, qui comprend un cycle triazole, un groupe méthoxyphényle et un groupe chlorofluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-{[(E)-(2-chloro-6-fluorophenyl)méthylidène]amino}-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction de la 2-chloro-6-fluorobenzaldéhyde avec la 3-méthoxyphénylhydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé avec de la thiourée pour donner le dérivé triazole souhaité. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol, et la température de réaction est maintenue entre 60-80 °C .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est courante pour obtenir les spécifications de produit souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
4-{[(E)-(2-chloro-6-fluorophenyl)méthylidène]amino}-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions chloro et fluoro.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide, permanganate de potassium en milieu neutre ou basique.
Réduction : Borohydrure de sodium dans le méthanol, hydrure de lithium aluminium dans l'éther.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation des sulfoxydes ou sulfones correspondants.
Réduction : Formation de dérivés triazoliques réduits.
Substitution : Formation de dérivés triazoliques substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
4-{[(E)-(2-chloro-6-fluorophenyl)méthylidène]amino}-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigé pour son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action de 4-{[(E)-(2-chloro-6-fluorophenyl)méthylidène]amino}-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques. Le composé est connu pour inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets biologiques, tels que l'activité antimicrobienne en perturbant la synthèse de la paroi cellulaire bactérienne ou l'activité anticancéreuse en inhibant les voies de prolifération cellulaire .
Mécanisme D'action
The mechanism of action of 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{[(2-hydroxy-3-méthoxyphényl)méthylidène]amino}-N-(1,3-thiazol-2-yl)benzène-1-sulfonamide
- 4-{[1-(2-hydroxyphényl)éthylidène]amino}-N-(1,3-thiazol-2-yl)benzène-1-sulfonamide
Unicité
4-{[(E)-(2-chloro-6-fluorophenyl)méthylidène]amino}-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol se démarque par sa combinaison unique d'un cycle triazole avec des groupes chlorofluorophényle et méthoxyphényle.
Propriétés
Formule moléculaire |
C16H12ClFN4OS |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClFN4OS/c1-23-11-5-2-4-10(8-11)15-20-21-16(24)22(15)19-9-12-13(17)6-3-7-14(12)18/h2-9H,1H3,(H,21,24)/b19-9+ |
Clé InChI |
RTVMTPHUACPNLF-DJKKODMXSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023638.png)
![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12023644.png)
![3-[4-(benzyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12023650.png)
![Methyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023657.png)
![3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12023662.png)
![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12023671.png)
![2-(4-{(E)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B12023676.png)

![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023694.png)

![ethyl 2-[3-[4-(benzyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023703.png)
